Amylostatin XG Octamethoxybenzyl Ether
Description
Amylostatin XG Octamethoxybenzyl Ether is a chemically modified intermediate derived from Amylostatin XG, a structural analogue of the α-glucosidase inhibitor Acarbose. Its molecular formula is C₉₇H₁₀₉NO₂₁S, with a molecular weight of 1656.96 g/mol . The compound features an octamethoxybenzyl ether group, which enhances its stability during synthetic processes. It serves as a critical precursor in developing enzyme inhibitors targeting carbohydrate metabolism, particularly for diabetes research .
Properties
Molecular Formula |
C₉₇H₁₀₉NO₂₁S |
|---|---|
Molecular Weight |
1656.96 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Features
Amylostatin XG Octamethoxybenzyl Ether
- Structure : A highly substituted derivative with eight methoxy groups on the benzyl ether moiety, contributing to steric protection and synthetic versatility.
- Role : Acts as a protected intermediate for Amylostatin XG, enabling selective deprotection in downstream reactions .
Deoxynojirimycin (DNJ)
- Structure: A smaller iminosugar with a polyhydroxylated piperidine ring.
- Role : Broad-spectrum inhibitor of α-glucosidases (intestinal, lysosomal), β-glucosidase, and pancreatic α-amylase. Unlike this compound, DNJ directly inhibits enzymes without requiring metabolic activation .
8-O-Acetylshanzhiside Methyl Ester
Table 1: Structural and Functional Comparison
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Primary Role |
|---|---|---|---|
| This compound | Octamethoxybenzyl ether, sulfide | 1656.96 | Synthetic intermediate for inhibitors |
| Deoxynojirimycin (DNJ) | Polyhydroxylated piperidine | ~163.17* | Direct enzyme inhibition |
| 8-O-Acetylshanzhiside Methyl Ester | Acetyl, methyl ester, glycoside | ~534.5* | Reference standard, additive |
This compound
- Mechanism : Indirect α-glucosidase inhibition via its parent compound, Amylostatin XG, which mimics Acarbose’s ability to block carbohydrate digestion.
- Selectivity : Primarily targets α-glucosidase isoforms involved in starch hydrolysis .
Deoxynojirimycin (DNJ)
- Mechanism : Competitively inhibits α- and β-glucosidases, as well as α-amylase, by mimicking the transition state of glycosidase substrates.
- Selectivity : Broader activity across mammalian, plant, and microbial enzymes compared to Amylostatin derivatives .
8-O-Acetylshanzhiside Methyl Ester
- Mechanism: Not directly an enzyme inhibitor; used to study anti-inflammatory and neuroprotective effects in pharmacological models .
This compound
Deoxynojirimycin (DNJ)
- Use Cases : Commercial biochemical reagent; investigated for diabetes management and antiviral therapies (e.g., HIV, hepatitis) .
8-O-Acetylshanzhiside Methyl Ester
- Use Cases : Ingredient in nutraceuticals, cosmetics (stability enhancer), and synthetic chemistry (chiral building block) .
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